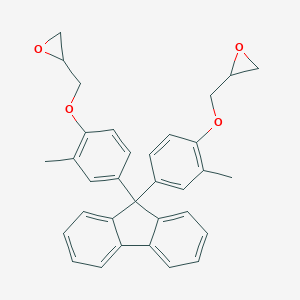

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)

Übersicht

Beschreibung

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) is a complex organic compound characterized by its intricate molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorene core. The process may include the following steps:

Bromination: : Fluorene is brominated to introduce bromine atoms at specific positions on the fluorene ring.

Nucleophilic Substitution: : The brominated fluorene undergoes nucleophilic substitution with phenol derivatives to form the bis(phenylene)oxy intermediate.

Epoxidation: : The intermediate is then subjected to epoxidation to introduce the oxirane (epoxide) groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The epoxide groups can be oxidized to form diols.

Reduction: : The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.

Substitution: : The phenylene rings can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed

Diols: : Resulting from the oxidation of epoxide groups.

Reduced Isomers: : Formed by the reduction of the compound.

Substituted Derivatives: : Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

-

Photosensitive Resins :

- The compound is utilized in the formulation of high refractive index photosensitive resins. These materials are essential in photolithography processes used in semiconductor manufacturing and microfabrication technologies. The epoxide groups allow for cross-linking upon exposure to light, enhancing the mechanical properties of the resulting materials.

-

Optoelectronic Devices :

- Due to its fluorene core, the compound exhibits promising optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films with good charge transport properties is particularly advantageous for these applications .

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- The presence of epoxide groups makes this compound a versatile intermediate for synthesizing more complex organic molecules. It can participate in various chemical reactions such as ring-opening polymerization and nucleophilic substitutions.

-

Synthesis of Functionalized Derivatives :

- The compound can be modified to create derivatives with specific functionalities, which can be used in drug development or as catalysts in organic reactions. For example, the oxidation of the epoxide groups can yield diols that serve as precursors for further transformations.

Potential Biomedical Applications

- Drug Delivery Systems :

- Anticancer Research :

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cell membranes through its epoxide groups, facilitating the transport of therapeutic agents into cells. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bisphenol A: : A well-known compound used in the production of polycarbonate plastics and epoxy resins.

Fluorene Derivatives: : Other fluorene-based compounds used in organic synthesis and material science.

Uniqueness

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) stands out due to its specific structural features, such as the presence of two oxirane groups and the fluorene core

Biologische Aktivität

The compound 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) (CAS No. 114205-89-9) is a complex organic molecule notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

This compound features a fluorene core with multiple oxirane (epoxide) groups, enhancing its reactivity and potential utility in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 490.59 g/mol .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Antioxidant Properties : Epoxide groups in organic compounds often exhibit antioxidant activities. Studies indicate that similar compounds can scavenge free radicals, thereby contributing to cellular protection against oxidative stress.

- Anticancer Activity : Some derivatives of fluorene and epoxide compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells. The structural characteristics of this compound may enhance its interaction with cellular targets involved in cancer progression .

- Antimicrobial Effects : Certain fluorene derivatives have demonstrated antimicrobial properties against various pathogens. The presence of oxirane groups may contribute to this activity by disrupting microbial cell membranes .

1. Antioxidant Activity

A study evaluated the antioxidant potential of epoxide-containing compounds similar to 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane). The results indicated significant free radical scavenging activity, suggesting that such compounds could be developed as therapeutic agents for oxidative stress-related diseases.

2. Anticancer Studies

Research involving fluorene derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways . This suggests that 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) may possess similar properties.

3. Antimicrobial Properties

A comparative study on various fluorene-based compounds revealed that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of structural features in enhancing membrane permeability and disrupting bacterial cell integrity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[[2-methyl-4-[9-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O4/c1-21-15-23(11-13-31(21)36-19-25-17-34-25)33(24-12-14-32(22(2)16-24)37-20-26-18-35-26)29-9-5-3-7-27(29)28-8-4-6-10-30(28)33/h3-16,25-26H,17-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXGZTBEQZOCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCC6CO6)C)OCC7CO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603145 | |

| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114205-89-9 | |

| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.